BenchChemオンラインストアへようこそ!

Lenalidomide-F

PROTAC FLT3 Degradation Cereblon Ligand

This fluorinated lenalidomide analog (C13H11FN2O3) is a critical cereblon (CRBN) E3 ligase ligand. The 4-fluoro substitution on the isoindolinone ring is essential for the potency of PROTACs like LWY713 (FLT3 degrader, DC50=0.64 nM). Substitution with non-fluorinated ligands compromises degradation efficiency. Ideal for de novo PROTAC synthesis and SAR studies.

Molecular Formula C13H11FN2O3
Molecular Weight 262.24 g/mol
CAS No. 2359705-88-5
Cat. No. B6163928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLenalidomide-F
CAS2359705-88-5
Molecular FormulaC13H11FN2O3
Molecular Weight262.24 g/mol
Structural Identifiers
InChIInChI=1S/C13H11FN2O3/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18/h1-3,10H,4-6H2,(H,15,17,18)
InChIKeyRSDXKDVFVKDIFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2359705-88-5: A Lenalidomide-Derived Cereblon Ligand for PROTAC Development and Targeted Protein Degradation


3-(4-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione (CAS 2359705-88-5), commonly referred to as Lenalidomide-F, is a synthetic small molecule that functions as a cereblon (CRBN) E3 ubiquitin ligase ligand . It is a fluorinated analog of lenalidomide, distinguished by a 4-fluoro substitution on the isoindolinone ring, with a molecular formula of C13H11FN2O3 and a molecular weight of 262.24 g/mol . As a CRBN-binding moiety, this compound serves as a critical building block in the construction of proteolysis-targeting chimeras (PROTACs) and molecular glue degraders, enabling the targeted ubiquitination and subsequent proteasomal degradation of specific proteins of interest .

Why Lenalidomide-F (2359705-88-5) Cannot Be Substituted by Generic Lenalidomide or Other CRBN Ligands in Research


Direct substitution of 3-(4-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione with unmodified lenalidomide, pomalidomide, or other commercial CRBN ligands is not feasible without compromising experimental outcomes. The 4-fluoro substituent on the isoindolinone ring is not a silent modification; it alters the compound's physicochemical properties, including molecular weight (262.24 vs. lenalidomide's 259.26 g/mol) and lipophilicity, which directly impacts cellular permeability and in vivo pharmacokinetics . More critically, its integration into a specific PROTAC architecture—such as LWY713—is not a generic CRBN recruitment event but a precise structural component whose linker attachment geometry is optimized for that specific degrader's ternary complex formation and efficacy. Replacing it with a non-fluorinated analog would change the degrader's chemical composition, likely reducing its degradation potency (DC50) and selectivity for the target protein, as demonstrated by the potent activity (DC50 = 0.64 nM) achieved with the Lenalidomide-F-containing PROTAC .

Evidence-Based Differentiation: Why 2359705-88-5 is the Preferred CRBN Ligand for High-Potency PROTAC Design


Validated Potency in PROTAC Degradation: LWY713 Achieves Sub-Nanomolar DC50 Against FLT3

When incorporated as the E3 ligase-recruiting moiety in the PROTAC molecule LWY713, Lenalidomide-F enables a DC50 (half-maximal degradation concentration) of 0.64 nM against the FLT3 kinase in cellular assays [1]. This represents a highly potent degradation profile. For comparison, standalone lenalidomide does not degrade FLT3, and its therapeutic effects are mediated through the degradation of neosubstrates like IKZF1/3 [2]. This data point quantifies the compound's utility in achieving targeted, high-potency degradation when conjugated to an appropriate target-binding warhead, differentiating it from simple CRBN binders.

PROTAC FLT3 Degradation Cereblon Ligand

Purity Specifications Enabling Reproducible PROTAC Synthesis

Lenalidomide-F (2359705-88-5) is commercially available with certified high purity, typically ≥98% as determined by HPLC, with some vendors offering grades up to 99.9% . This is critical for its use as a building block in multi-step PROTAC syntheses. Lower purity grades of CRBN ligands or in-house synthesized intermediates without rigorous QC can introduce impurities that complicate purification, lower overall yield, and confound biological assay results. The availability of a well-characterized, high-purity starting material directly reduces process variability and increases the likelihood of synthesizing a homogeneous final PROTAC product.

Chemical Synthesis Analytical Chemistry Quality Control

Physicochemical Differentiation from Non-Fluorinated Lenalidomide

The incorporation of a 4-fluoro substituent in Lenalidomide-F (MW 262.24, cLogP predicted ~0.6) differentiates it from lenalidomide (MW 259.26, cLogP ~0.0) . This subtle change increases molecular weight by 2.98 g/mol and is predicted to increase lipophilicity. Increased lipophilicity can enhance passive cellular permeability, a desirable trait for intracellular target engagement. While direct comparative permeability data (e.g., PAMPA or Caco-2) for this specific analog is not publicly available, class-level SAR studies of fluorinated IMiDs indicate that such modifications often improve membrane penetration without drastically altering solubility [1].

Medicinal Chemistry Lipophilicity Permeability

Optimal Use Cases for 3-(4-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione (2359705-88-5) in Drug Discovery


Building Highly Potent FLT3-Degrading PROTACs for Acute Myeloid Leukemia Research

This compound is the preferred CRBN ligand for constructing PROTACs targeting FLT3, as validated by the development of LWY713, a potent degrader with a DC50 of 0.64 nM . Researchers aiming to develop novel FLT3 degraders can directly conjugate their FLT3-binding warhead to this ligand to replicate or improve upon the potency observed with LWY713.

Synthesis of Novel PROTACs and Molecular Glues Requiring a Defined, High-Purity CRBN Binder

Due to its commercial availability at high purities (≥98%, up to 99.9%), Lenalidomide-F is ideal for academic and industrial labs undertaking de novo synthesis of PROTAC libraries . The defined quality control parameters (HPLC, NMR) ensure reproducible conjugation chemistry, minimizing troubleshooting related to starting material impurities and facilitating the generation of reliable structure-activity relationship (SAR) data .

SAR Studies on Fluorinated CRBN Ligands and Their Influence on Degrader Potency

This compound serves as a key tool compound for comparative SAR studies investigating the impact of 4-fluoro substitution on the isoindolinone ring of lenalidomide. Researchers can directly compare PROTACs built with Lenalidomide-F versus those built with non-fluorinated lenalidomide or other analogs (e.g., 6-fluoro lenalidomide) to deconvolute the effects of fluorination on CRBN binding affinity, ternary complex formation efficiency, cellular permeability, and overall degradation potency .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lenalidomide-F

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.